[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-
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Overview
Description
2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bibenzofuran core with diphenyl substituents, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism by which 2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting or modifying their activity.
Signal transduction: It may influence cellular signaling pathways, leading to changes in cell behavior or function.
Comparison with Similar Compounds
Similar Compounds
2,2’-diphenyl-2H-chromene: Known for its photochromic properties.
2,2’-diphenyl-1-picrylhydrazyl: Used in antioxidant studies.
2,2’-diphenyl-2H-benzo[h]chromene:
Uniqueness
2,2’-diphenyl-[2,2’-bibenzofuran]-3,3’(2H,2’H)-dione stands out due to its bibenzofuran core, which imparts unique electronic and structural properties. This makes it particularly valuable in the development of advanced materials and in the study of complex organic reactions.
Properties
CAS No. |
63136-74-3 |
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Molecular Formula |
C28H18O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-(3-oxo-2-phenyl-1-benzofuran-2-yl)-2-phenyl-1-benzofuran-3-one |
InChI |
InChI=1S/C28H18O4/c29-25-21-15-7-9-17-23(21)31-27(25,19-11-3-1-4-12-19)28(20-13-5-2-6-14-20)26(30)22-16-8-10-18-24(22)32-28/h1-18H |
InChI Key |
JVKWSLMQMNAXEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3O2)C4(C(=O)C5=CC=CC=C5O4)C6=CC=CC=C6 |
Origin of Product |
United States |
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